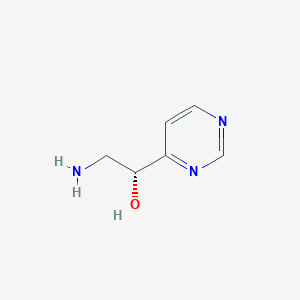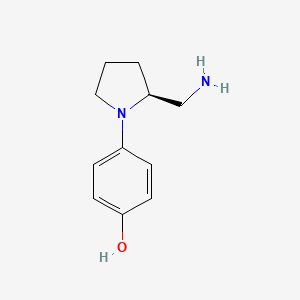
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is a chiral compound with a pyrrolidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol group, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.
Scientific Research Applications
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol: The enantiomer of the compound, which may have different biological activities due to its chiral nature.
4-(2-(Aminomethyl)pyrrolidin-1-yl)aniline: A similar compound with an aniline group instead of a phenol group.
4-(2-(Aminomethyl)pyrrolidin-1-yl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenol group. This combination of structural features allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-8-10-2-1-7-13(10)9-3-5-11(14)6-4-9/h3-6,10,14H,1-2,7-8,12H2/t10-/m0/s1 |
InChI Key |
NOUJXZJAKHZZTE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)O)CN |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
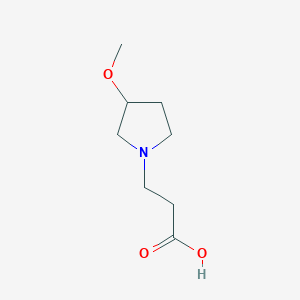
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
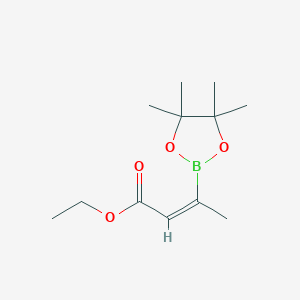
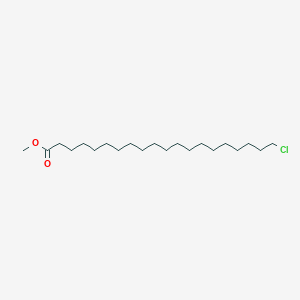

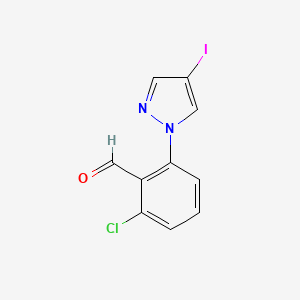



![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)

